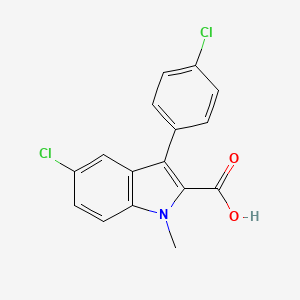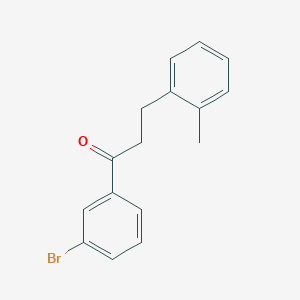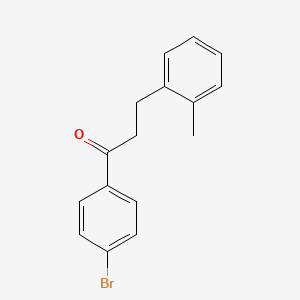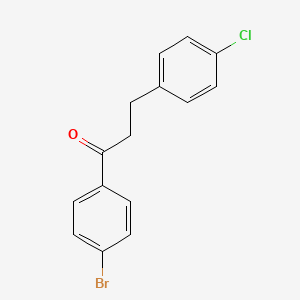
5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, indole derivatives can be synthesized via different pathways . For instance, one common method involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions . For example, they can serve as precursors in various chemical reactions, such as Sonogashira-type reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, indole derivatives are well-defined and their properties can be predicted based on their molecular structure.Scientific Research Applications
Pharmaceutical Drug Development
This compound is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structure is conducive to modifications that can lead to the development of new drugs with potential antitumor , antibacterial , and antiviral properties. The chloro and carboxylic acid functional groups offer points of chemical reactivity that can be exploited to create derivatives with specific biological activities.
Agriculture Chemicals
In the agricultural sector, derivatives of this compound could be explored for their potential as pesticides or herbicides. The presence of the indole core, which is common in natural products, might interact with biological systems in plants to protect against pests and diseases .
Material Science
The compound’s molecular framework can be utilized in material science, particularly in the synthesis of organic semiconductors or as a precursor for conductive polymers. Its aromatic system and halogen atoms make it a candidate for creating pi-conjugated systems that are essential for electronic materials .
Environmental Science
Derivatives of this compound may find applications in environmental science, such as in the development of sensors for detecting pollutants or as building blocks for compounds that can break down harmful substances .
Analytical Chemistry
In analytical chemistry, this compound could be used to synthesize novel reagents for chromatography or as a standard in mass spectrometry to identify related compounds based on fragmentation patterns .
Biochemistry
The indole moiety is a significant scaffold in biochemistry, often found in molecules that interact with enzymes and receptors. This compound could be used to study biochemical pathways or as a starting point for designing enzyme inhibitors that could regulate biological processes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-1-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c1-19-13-7-6-11(18)8-12(13)14(15(19)16(20)21)9-2-4-10(17)5-3-9/h2-8H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTZKCOKICLBDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)
![5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292970.png)